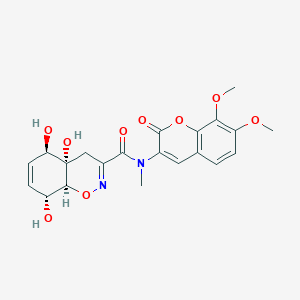

trichodermamide C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trichodermamide C is a natural product found in Penicillium citrinum with data available.

化学反应分析

Construction of the 1,2-Oxazadecaline Core

The synthesis begins with a 1,2-addition of an α-C-lithiated O-TBS ethyl pyruvate oxime (16c ) to benzoquinone (17 ), followed by an oxa-Michael ring-closure (Figure 1). This reaction forms the cis-1,2-oxazadecaline enone (15 ) in 92% yield under optimized conditions (LiTMP, THF, −78 °C) .

Critical Optimization Parameters (Table 1):

| Entry | Oxime | Base | Yield (%) |

|---|---|---|---|

| 5 | 16c | LiTMP | 92 |

| 6 | 16c | LiTMP* | 34 |

| 7 | 16c | LiTMP† | 88 |

*1 equivalent of LiTMP. †Scaled to 40.8 mmol (10 g of 16c ) .

Epoxidation and Stereochemical Control

The distal C8–C9 double bond in intermediate 27 undergoes Mn(salen)-catalyzed epoxidation using iodosobenzene, achieving complete stereoselectivity at the convex face. This step forms the epoxide precursor for selenide functionalization .

Selenide Formation and Rearrangement

A trans-selective ring-opening of the distal epoxide with phenylselenol introduces the selenide group. Subsequent oxidation triggers a -sigmatropic selenoxide rearrangement , yielding the final trichodermamide C structure .

Oxa-Michael Cyclization

The oxa-Michael closure proceeds via a six-membered transition state, with the O-TBS group directing stereochemistry. This step establishes four contiguous stereocenters in the oxazadecaline core .

Selenoxide Rearrangement

The selenoxide intermediate undergoes a stereospecific -shift, transferring chirality from selenium to carbon. This reaction is pivotal for installing the C6-chloro substituent, critical for cytotoxicity .

N-Methylation Resistance

Early attempts to couple N-methylaminocoumarin (25b ) failed due to steric hindrance. The solution involved pre-methylation of intermediate 27 using iodomethane, K₂CO₃, and 18-crown-6 (95% yield) .

Scalability

The synthesis was scaled to gram quantities by:

Biological Relevance of Synthetic Modifications

The C6-chloro and N-methyl groups introduced during synthesis are essential for cytotoxicity (IC₅₀ = 0.68 μg/mL in HCT116 cells) . Structure-activity studies confirm that truncating the 2-amidocoumarin moiety abolishes activity, underscoring the need for precise functionalization .

Comparative Analysis of Trichodermamide Syntheses

| Step | This compound | Trichodermamide A/B |

|---|---|---|

| Core Construction | 16c + 17 | Same |

| Epoxidation Site | Distal (C8–C9) | Proximal (C6–C7) |

| Selenide Installation | Trans-selective | Retention of config. |

| Total Steps | 9 from 15 | 8–11 from 15 |

This synthesis establishes a robust platform for accessing structurally complex 1,2-oxazadecalines, enabling further exploration of their pharmacological potential.

属性

分子式 |

C21H22N2O9 |

|---|---|

分子量 |

446.4 g/mol |

IUPAC 名称 |

(4aS,5R,8R,8aS)-N-(7,8-dimethoxy-2-oxochromen-3-yl)-4a,5,8-trihydroxy-N-methyl-4,5,8,8a-tetrahydro-1,2-benzoxazine-3-carboxamide |

InChI |

InChI=1S/C21H22N2O9/c1-23(12-8-10-4-6-14(29-2)17(30-3)16(10)31-20(12)27)19(26)11-9-21(28)15(25)7-5-13(24)18(21)32-22-11/h4-8,13,15,18,24-25,28H,9H2,1-3H3/t13-,15-,18+,21+/m1/s1 |

InChI 键 |

PCMUPOUDXMFDRE-NYGSYELISA-N |

手性 SMILES |

CN(C1=CC2=C(C(=C(C=C2)OC)OC)OC1=O)C(=O)C3=NO[C@H]4[C@@H](C=C[C@H]([C@]4(C3)O)O)O |

规范 SMILES |

CN(C1=CC2=C(C(=C(C=C2)OC)OC)OC1=O)C(=O)C3=NOC4C(C=CC(C4(C3)O)O)O |

同义词 |

trichodermamide C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。